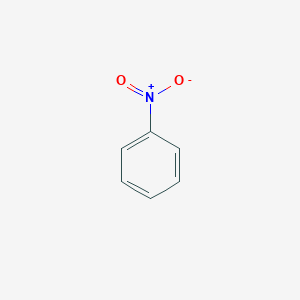

Nitrobenzene

Overview

Description

Nitrobenzene is an aromatic nitro compound with the molecular formula C₆H₅NO₂. It is a pale yellow, oily liquid with an almond-like odor. This compound is primarily used in the production of aniline, which is a precursor for various dyes, pharmaceuticals, and chemicals . It was first synthesized in 1834 by the German chemist Eilhardt Mitscherlich by treating benzene with fuming nitric acid .

Preparation Methods

Laboratory-Scale Preparation of Nitrobenzene

Traditional Nitration of Benzene

The most widely documented laboratory method involves the electrophilic nitration of benzene using a mixed acid system of concentrated nitric acid () and sulfuric acid () . The reaction mechanism proceeds via the generation of the nitronium ion (), which attacks the benzene ring in a rate-determining step.

Procedure :

-

A nitrating mixture is prepared by combining 60 mL concentrated (69–70%) and 60 mL concentrated (98%) in a round-bottom flask under constant cooling in an ice bath .

-

Benzene (60 mL) is added dropwise to maintain the temperature below 50°C, preventing polynitration .

-

The mixture is heated to 55–60°C for 1 hour, forming a pale yellow this compound layer .

-

The crude product is separated via a separating funnel, washed with dilute sodium carbonate () to remove acidic impurities, and dried over anhydrous calcium chloride () .

Reaction Equation :

6\text{H}6 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}5\text{NO}2 + \text{H}_2\text{O}

Key Parameters :

-

Temperature control (50–60°C) is critical to avoid di-nitration .

-

Sulfuric acid acts as both a catalyst and dehydrating agent, enhancing formation .

Industrial Continuous Nitration Processes

Patent-US2849497A: Continuous Denitration System

The US2849497A patent describes a continuous process that maximizes nitric acid utilization and minimizes waste . This method integrates a primary nitration zone, settling tank, and denitration reactor to recycle spent acid.

Process Flow :

-

Primary Nitration Zone : Fresh benzene and mixed acid () are introduced separately. Reaction occurs at 60–70°C with a 15-minute residence time .

-

Settling Tank : The effluent separates into an acid-wet this compound layer (top) and spent acid (bottom) .

-

Denitration Zone : Spent acid contacts fresh benzene to recover residual , producing additional this compound .

-

Acid Recycling : Denitrated acid is partially concentrated and reintroduced to the primary reactor .

Efficiency Metrics :

| Parameter | Value |

|---|---|

| Benzene conversion | ~100% |

| Nitric acid utilization | >99% |

| Product purity | 99.5% |

Advantages :

Green Chemistry Approaches to this compound Synthesis

Sulfated Silica (SO4/SiO2\text{SO}_4/\text{SiO}_2SO4/SiO2) Catalyzed Microwave Synthesis

A 2024 study optimized this compound synthesis using a catalyst in a batch microwave reactor, applying response surface methodology (RSM) .

Experimental Design :

-

Independent Variables :

-

: Sulfuric acid concentration on silica (80–100%).

-

: Stirring time (90–140 minutes).

-

: Reaction temperature (46.59–63.41°C).

-

-

Response Variable : this compound yield (%).

Optimal Conditions :

| Variable | Optimal Value |

|---|---|

| 91.20% | |

| 140.45 min | |

| 58.14°C | |

| Predicted yield | 63.38% |

Statistical Analysis :

Mechanistic Insights :

-

provides Brønsted acid sites, enhancing nitronium ion generation .

-

Microwave irradiation improves heat transfer, reducing reaction time versus conventional heating .

Comparative Analysis of Preparation Methods

Yield and Efficiency

| Method | Yield (%) | Nitric Acid Utilization | Energy Input |

|---|---|---|---|

| Laboratory batch | 70–80 | 70–75% | High |

| Continuous denitration | >99 | >99% | Moderate |

| Microwave-assisted | 63.38 | 85–90% | Low |

Environmental and Economic Considerations

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The nitro group strongly deactivates the benzene ring via electron withdrawal, making EAS reactions challenging. Key reactions include:

Nitration and Sulfonation

-

Nitration : Requires harsh conditions (concentrated HNO₃ and H₂SO₄ at 50–65°C) but proceeds at the meta position due to the nitro group’s directing effects .

-

Sulfonation : Achieved with fuming H₂SO₄, yielding meta-nitrobenzenesulfonic acid. The reaction is reversible and slower than benzene sulfonation .

Halogenation

-

Occurs in the presence of Lewis acids (e.g., FeCl₃), producing meta-halogenated derivatives. Chlorination and bromination rates are ~10⁴ times slower than benzene .

| Reaction Type | Conditions | Major Product | Rate Relative to Benzene |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | m-Nitrobenzene | ~10⁻⁵ |

| Sulfonation | H₂SO₄ (fuming) | m-Nitrobenzenesulfonic acid | ~10⁻³ |

Reduction Reactions

This compound undergoes selective reductions depending on the catalyst and environment:

Catalytic Hydrogenation

-

Full Reduction : Over Ni/Pd catalysts, this compound reduces to aniline (C₆H₅NH₂) via intermediates like nitrosobenzene and phenylhydroxylamine .

-

Partial Reduction : With Zn/NH₄Cl, it forms phenylhydroxylamine (C₆H₅NHOH) .

Direct vs. Indirect Pathways

DFT studies on Ni(111) surfaces show the direct pathway (via hydroxylamine intermediate) is favored over the indirect route (via azoxybenzene), with lower activation barriers :

| Pathway | Activation Energy (eV) | Transition State Stability |

|---|---|---|

| Direct | 0.78 | More stable |

| Indirect | 1.12 | Less stable |

Photodegradation

Under UV light, this compound decomposes via:

-

Direct photolysis : Forms nitrophenols (o-, m-, p-) and phenyl radicals .

-

Indirect pathways : Reaction with hydroxyl radicals yields dithis compound and dicarbonyls .

Thermal Decomposition

At high temperatures, this compound dissociates into phenyl radicals (C₆H₅·) and NO₂, with ΔH = 307.2 kJ/mol :

Nucleophilic Aromatic Substitution

Condensation Reactions

-

Primary this compound derivatives undergo aldol-like additions with carbonyl compounds under basic conditions .

Aniline Production

Over 95% of this compound is reduced to aniline, a precursor for dyes and polymers .

Explosives

Polynitro derivatives (e.g., TNT) leverage this compound’s high thermodynamic instability for controlled detonation .

Methemoglobin Formation

This compound is metabolized to phenylhydroxylamine, which oxidizes hemoglobin to methemoglobin, causing hypoxia .

Biodegradation

-

Aerobic : Degrades via oxidation to nitrophenols (half-life: 7–10 days in wastewater) .

-

Anaerobic : Reduces to aniline, which mineralizes to CO₂ and H₂O .

This compound’s reactivity is governed by its electron-deficient aromatic ring and the nitro group’s dual role as a deactivator and chromophore. Industrial and environmental applications rely on controlled reductions and substitutions, while its toxicity necessitates careful handling. Advances in computational chemistry (e.g., DFT) continue to refine mechanistic insights, particularly in catalytic pathways .

Scientific Research Applications

Industrial Production of Aniline

Approximately 95% of nitrobenzene produced is converted into aniline through hydrogenation. Aniline serves as a precursor for various products, including:

- Polyurethane foams : Methylene diphenyl diisocyanate (MDI), derived from aniline, is essential in producing rigid foams used in construction and insulation.

- Dyes and pigments : Aniline is crucial in synthesizing azo dyes, which are widely used in textiles and food coloring.

- Pharmaceuticals : Aniline derivatives are key components in drugs such as acetaminophen (paracetamol) and other analgesics .

Solvent Applications

This compound functions as a solvent in various industrial processes:

- Petroleum refining : It acts as a solvent for cellulose ethers and is involved in modifying cellulose acetate .

- Chemical synthesis : this compound is utilized in reactions requiring mild oxidizing agents or as a solvent for organic compounds .

Specialized Uses

This compound has specialized applications that leverage its unique properties:

- Kerr Cells : Due to its high Kerr constant, this compound is used in Kerr cells for optical switching and modulation applications.

- Agricultural Chemicals : It has been explored as a plant growth stimulant, enhancing flowering and growth rates .

- Perfumes : Historically, redistilled this compound (oil of mirbane) was used as a low-cost fragrance for soaps, although it has largely been replaced by less toxic alternatives .

Case Study 1: Production of Acetaminophen

This compound's conversion to aniline is critical in synthesizing acetaminophen. The process involves multiple steps where this compound undergoes reduction to form 4-aminophenol, which is then acetylated to produce acetaminophen. This application highlights the importance of this compound in the pharmaceutical industry.

Case Study 2: Environmental Impact and Regulation

Due to its toxicity, this compound usage is heavily regulated. The NIOSH exposure banding process categorizes it based on health risks associated with exposure, emphasizing the need for stringent safety measures in industries utilizing this compound .

Market Overview

The global market for this compound is closely tied to the demand for aniline and its derivatives. Key sectors impacted include:

- Textiles

- Plastics

- Pharmaceuticals

- Agriculture

Recent trends indicate a growing demand for environmentally friendly processes and products, influencing the future applications of this compound derivatives .

Data Summary Table

| Application Area | Specific Uses | Key Products Derived |

|---|---|---|

| Chemical Manufacturing | Production of aniline | MDI, dyes, pharmaceuticals |

| Solvent | Petroleum refining | Cellulose ethers |

| Optical Devices | Kerr cells | Optical modulators |

| Agriculture | Plant growth stimulants | Agricultural chemicals |

Mechanism of Action

The mechanism of action of nitrobenzene involves its ability to act as an electrophile due to the presence of the nitro group. In electrophilic substitution reactions, the nitronium ion (NO₂⁺) formed from nitric acid and sulfuric acid acts as the electrophile, attacking the benzene ring to form this compound . In reduction reactions, this compound can be reduced to various products depending on the reaction conditions and the reducing agents used .

Comparison with Similar Compounds

Nitrobenzene can be compared with other nitroaromatic compounds such as:

Nitrotoluene: Similar to this compound but with a methyl group attached to the benzene ring.

Nitrophenol: Contains a hydroxyl group in addition to the nitro group.

Nitrobenzodiazepines: Benzodiazepine derivatives with nitro groups.

This compound is unique due to its simple structure and its widespread use in the production of aniline .

Biological Activity

Nitrobenzene, a synthetic aromatic compound with the formula CHNO, is primarily used in the production of aniline and other chemicals. However, its biological activity has raised significant health concerns due to its toxicological effects on various organ systems. This article explores the biological activity of this compound, focusing on its toxicological profile, metabolic pathways, and associated health effects.

Toxicological Profile

This compound is known for its systemic absorption through inhalation, oral ingestion, and dermal exposure. It has been associated with a range of toxic effects, particularly affecting the hematological, respiratory, hepatic, renal, endocrine, and reproductive systems.

Key Toxicological Findings:

- Methemoglobinemia: this compound exposure leads to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin (metHb), reducing the blood's oxygen-carrying capacity. This effect has been documented in both humans and animals across all routes of exposure .

- Hematological Effects: Studies have shown that this compound can cause hemolytic anemia and splenic changes such as congestion and extramedullary hematopoiesis .

- Respiratory Effects: Histopathological changes in the nasal cavity and lungs have been observed in animal studies, indicating potential respiratory toxicity .

- Hepatic and Renal Toxicity: Increased liver weights and degenerative changes in hepatocytes have been reported. Renal effects include nephrosis and degenerative changes in kidney tubules .

Metabolism of this compound

The metabolism of this compound primarily occurs through oxidative and reductive pathways. The reductive metabolism is particularly important as it produces intermediates responsible for its toxic effects.

Metabolic Pathways:

- Reductive Pathway: this compound is reduced by gut microflora to aniline via intermediates such as nitrosobenzene and phenylhydroxylamine. This pathway is crucial for inducing methemoglobinemia .

- Oxidative Pathway: Cytochrome P450 enzymes can oxidize this compound; however, this pathway is less significant in terms of toxicity compared to the reductive pathway .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Animal Studies on Hematological Effects:

- A study involving female Wistar rats demonstrated that after exposure to 25 mg/kg of this compound, significant binding to hemoglobin occurred, leading to elevated levels of methemoglobin over time .

- Another study indicated that germ-free animals did not exhibit methemoglobinemia upon exposure to this compound, underscoring the role of gut bacteria in its metabolism .

- Adrenal Effects:

- Endocrine Disruption:

Summary Table of Biological Effects

Q & A

Q. How can trace concentrations of nitrobenzene in environmental water samples be accurately quantified, and what are the limitations of current analytical methods?

Basic Research Question

Gas chromatography (GC) with optimized extraction protocols is widely used. For example, replacing toluene with n-hexane improves this compound recovery (98.1–105.0%) and lowers detection limits (0.19 μg/L) due to reduced interference from co-eluting compounds . Advanced electrocatalytic sensors, such as graphene-oxide@polymerized-manganese-porphyrin composites, achieve 94.6–98.6% recovery in tap water via differential pulse voltammetry, but require calibration against matrix-matched standards to address ionic interference . Limitations include near-threshold detection challenges in pristine environments (e.g., <0.1 μg/L in unpolluted water) due to instrument sensitivity constraints .

Q. What experimental approaches resolve contradictions in this compound’s genotoxicity data between in vitro and in vivo studies?

Advanced Research Question

In vitro assays (e.g., Ames test, micronucleus assays) consistently show this compound as non-mutagenic in bacteria but suggest chromosomal aberrations in human cells . To reconcile this with in vivo data, researchers should prioritize:

- Tissue-specific genotoxicity assays in liver, lung, and kidney tissues from exposed rodents, as these organs accumulate this compound metabolites .

- Adduct-specific DNA damage analysis using LC-MS/MS to identify this compound-specific biomarkers (e.g., nitroso-adducts), avoiding nonspecific endpoints like comet assays .

- Integration with PBPK models to correlate internal dosimetry with genotoxic effects in target tissues .

Q. How do oxidative and reductive biodegradation pathways for this compound differ in efficiency and applicability for contaminated groundwater?

Advanced Research Question

- Oxidative pathways (e.g., Pseudomonas spp.) degrade this compound via dioxygenase enzymes, producing catechol intermediates, but require aerobic conditions and exhibit slower kinetics (e.g., half-life >72 hours) .

- Reductive pathways (e.g., Clostridium spp.) convert this compound to aniline under anaerobic conditions, with faster rates (e.g., zero-valent iron-mediated reduction achieves 80.98% efficiency in 115.5 minutes) .

- Hybrid systems , such as three-dimensional electrode electrolysis, combine electrochemical reduction (to aniline) and subsequent oxidative mineralization, achieving >90% total organic carbon removal . Pathway selection depends on redox conditions, microbial consortia, and co-contaminant profiles .

Q. What are the critical gaps in understanding this compound’s toxicokinetics, and how can modern methodologies address them?

Advanced Research Question

Key gaps include:

- Absorption/Distribution Dynamics : Limited data on dermal and inhalation routes in humans. Advanced microdialysis or radiolabeled tracer studies in rodents can quantify tissue-specific bioavailability .

- Metabolite Bioactivity : p-Nitrophenol and p-aminophenol are nonspecific biomarkers. Stable isotope-labeled this compound (e.g., ¹³C₆-nitrobenzene) paired with high-resolution mass spectrometry can track metabolite fate .

- Delayed Toxicity Mechanisms : Adipose tissue reservoirs may prolong methemoglobinemia. Lipidomics and time-resolved PBPK modeling are needed to predict post-exposure toxicity .

Q. How do environmental factors influence this compound’s photodegradation kinetics, and what experimental controls are essential for reproducibility?

Basic Research Question

this compound undergoes direct photolysis in UV-visible light (λ = 290–400 nm) with a quantum yield of 0.01–0.03, but rates vary with dissolved organic matter (DOM) and pH. For example:

- DOM >5 mg/L scavenges reactive oxygen species, reducing degradation by 40% .

- Acidic conditions (pH 3–5) favor nitro-group reduction, while alkaline conditions (pH >9) promote hydroxyl radical oxidation .

Experimental controls must standardize light intensity (e.g., solar simulators), DOM sources (e.g., Suwannee River fulvic acid), and eliminate catalytic impurities (e.g., Fe³⁺) .

Q. Why do catalytic studies of this compound hydrogenation report conflicting adsorption geometries, and how can DFT simulations align with experimental IR data?

Advanced Research Question

DFT calculations often predict parallel adsorption of this compound on Pd/Al₂O₃ catalysts, while IR spectra suggest tilted geometries. This discrepancy arises from:

- Coverage Effects : DFT models single-molecule adsorption, whereas IR reflects multi-layer adsorption during sustained catalysis .

- Surface Hydrogen Residuals : Pre-adsorbed H atoms from catalyst reduction alter binding modes, forcing aniline migration to the alumina support at high this compound coverages .

To reconcile this, operando IR-DFT coupled studies under realistic reaction conditions (e.g., 281°C, H₂ partial pressure 1–5 bar) are recommended .

Q. What methodological improvements are needed to assess this compound’s carcinogenic potential in epidemiological studies?

Advanced Research Question

Current human data are limited to occupational cohorts with mixed chemical exposures. Robust approaches include:

- Biomonitoring of DNA Adducts : Use nano-liquid chromatography to detect this compound-specific adducts (e.g., N7-guanine adducts) in urinary exfoliated cells .

- Dose-Response Modeling : Leverage historical exposure reconstructions (e.g., factory production records) paired with tumor registry data to isolate this compound’s role in liver/lung cancer .

- Cross-Species Biomarker Validation : Compare metabolite profiles (e.g., urinary o-nitrophenol) between this compound-exposed rodents and workers to validate translational endpoints .

Properties

IUPAC Name |

nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020964 | |

| Record name | Nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190 °F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal., Liquid, Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 degrees F.]; [NIOSH], PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish., Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 °F.] | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

411.4 °F at 760 mmHg (EPA, 1998), 210.8 °C, 211 °C, 411 °F | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190.4 °F (EPA, 1998), 88 °C, 190 °F (88 °C) (Closed cup), 88 °C c.c., 190 °F | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992), Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene, Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils, Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol., Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C, In water, 2.09X10+3 mg/L at 25 °C, 2.09 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2, 0.2% | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2037 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2037 g/cu cm at 20 °C, Density: 1.199 g/cu cm at 25 °C/4 °C; Specific heat: 1.509 J/g at 30 °C, Relative density (water = 1): 1.2, 1.20 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.2, 4.3 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 111.92 °F (EPA, 1998), 0.24 [mmHg], Vapor pressure: 1 mm Hg at 44.4 °C, Vapor pressure, Pa at 20 °C: 20, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%) | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Greenish-yellow crystals or yellow, oily liquid, Colorless to yellow, oily liquid (Note: A solid below 42 degrees F)., Bright-yellow crystals or pale-yellow to colorless, oily liquid | |

CAS No. |

98-95-3 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57JCN6SSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DA62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

42 °F (EPA, 1998), 5.7 °C, 5 °C, 42 °F | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.